Enzyme Kinetic Selectivity: CYP2C19 is the Primary Catalyst for N-Oxide Formation
In quantitative in vitro studies using human recombinant CYP enzymes and microsomes, CYP2C19 was identified as the dominant enzyme catalyzing the formation of Voriconazole N-Oxide (NO). Its contribution was quantified at 63.1%, significantly exceeding that of CYP2C9 (13.4%) and CYP3A4 (29.5%) [1]. This differential specificity contrasts with the parent drug voriconazole and other metabolites like hydroxyvoriconazole, which involve different enzyme contributions. This data directly informs CYP2C19 genotyping and phenotyping studies for personalized dosing of voriconazole [1].
| Evidence Dimension | Enzymatic contribution to metabolite formation |
|---|---|
| Target Compound Data | 63.1% (Voriconazole N-Oxide formation by CYP2C19) |
| Comparator Or Baseline | 13.4% (by CYP2C9); 29.5% (by CYP3A4) |
| Quantified Difference | CYP2C19 contributes 2.1-fold more than CYP3A4 and 4.7-fold more than CYP2C9 to NO formation. |
| Conditions | In vitro incubations of human recombinant CYP enzymes and liver/intestine microsomes. |
Why This Matters
This quantitative enzyme selectivity establishes Voriconazole N-Oxide as a superior biomarker for CYP2C19 metabolic activity compared to alternative voriconazole metabolites, making its certified reference standard essential for personalized medicine and pharmacogenomic studies.
- [1] Saleh A, Schulz J, Schlender JF, et al. Towards the Elucidation of the Pharmacokinetics of Voriconazole: A Quantitative Characterization of Its Metabolism. Pharmaceutics. 2022 Feb 22;14(2):470. View Source
